molecular formula C8H10O3 B3045014 4-(2-Hydroxyethyl)benzene-1,3-diol CAS No. 101383-02-2

4-(2-Hydroxyethyl)benzene-1,3-diol

Cat. No. B3045014
CAS RN: 101383-02-2
M. Wt: 154.16 g/mol
InChI Key: YPNXUPUGKABEQS-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)benzene-1,3-diol, also known as hydroquinone, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular formula of C6H6O2. Hydroquinone is commonly used in the synthesis of other chemicals, and it has a variety of biochemical and physiological effects that make it useful in many different research applications.

Scientific Research Applications

Metal Complexation Studies

The compound has been studied for its ability to form complexes with metal ions, which is relevant in pharmaceutical fields. For example, the complexation of 4-[(1R)-2-amino-1-hydroxyethyl] benzene-1,2-diol with transition metal ions like Ag(I), Pd(II), and Cd(II) has been investigated, showing different stability constants. This suggests its potential use in developing antihypotensive drugs and understanding their interaction with metals in biological systems (Jaishri Kaushik, Namita Bharadwaj, Pratyush Jaiswal, 2022).

Inhibition Mechanism Studies

The compound has been identified as a competitive inhibitor of urease, particularly against Helicobacter Pylori urease. This finding is significant for designing drugs targeting gastritis and peptic ulcer, indicating the compound's therapeutic potential (Xiao Zhu-ping, 2012).

Molecular Aggregation and Solvent Effects

Research on solvent effects on molecular aggregation in derivatives of this compound, such as 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has been conducted. The studies demonstrate how the compound's fluorescence emission spectra and lifetimes change with concentration and solvent type, indicating its potential applications in fluorescence studies and solvent interaction research (A. Matwijczuk, Dariusz Kluczyk, A. Górecki, A. Niewiadomy, M. Gagoś, 2016).

Future Directions

: Sigma-Aldrich: 4-(2-hydroxyethyl)benzene-1,3-diol : Diffusion coefficient of 4-(2-amino-1-hydroxyethyl)-benzene-1,2-diol in water : ECHA Registration Dossier: 4-(2-hydroxyethyl)benzene-1,2-diol : Replacing amine by azide: dopamine azide synthesis

properties

IUPAC Name

4-(2-hydroxyethyl)benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,9-11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNXUPUGKABEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541958
Record name 4-(2-Hydroxyethyl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)benzene-1,3-diol

CAS RN

101383-02-2
Record name 4-(2-Hydroxyethyl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxyethyl)benzene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3.7 g (11.1 mmole) 2-[2,4-di(benzyloxy)phenyl]-1-ethanol was hydrogenated in 100 ml ethyl acetate using Pd/C (10%) as catalyst. The reaction mixture was filtered and the filtrate was evaporated in vacuo to give 1.7 g (yield 99%) of 2-(2,4-dihydroxyphenyl)-1-ethanol.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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